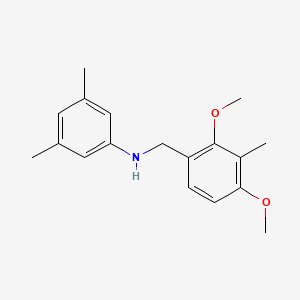
4-(4-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide, also known as MMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of 4-(4-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-(4-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-(4-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has been found to modulate the expression of certain genes that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
4-(4-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), that are involved in the production of inflammatory mediators. 4-(4-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has also been found to increase the activity of certain antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide in lab experiments is its high potency and selectivity. 4-(4-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has been found to exhibit significant activity against cancer cells, while having minimal toxicity to normal cells. However, one limitation of using 4-(4-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-(4-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide. One area of interest is the development of new synthetic methods for 4-(4-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide that can improve its yield and purity. Another area of interest is the investigation of the potential synergistic effects of 4-(4-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide with other anticancer agents. Additionally, further studies are needed to better understand the mechanism of action of 4-(4-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide and its potential therapeutic applications in various disease states.
Méthodes De Synthèse
The synthesis of 4-(4-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide involves the reaction between 4-methoxybenzoyl chloride and 4-methylphenylpiperazine in the presence of a base. The resulting product is then purified using column chromatography. This method has been reported to yield a high-quality product with a purity of over 99%.
Applications De Recherche Scientifique
4-(4-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. 4-(4-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-3-5-16(6-4-15)20-19(23)22-13-11-21(12-14-22)17-7-9-18(24-2)10-8-17/h3-10H,11-14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVXRBPFWHBFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5775386.png)

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-fluoro-4-methylphenyl)benzamide](/img/structure/B5775392.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B5775405.png)
![4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one](/img/structure/B5775422.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(1-piperidinyl)acetamide](/img/structure/B5775425.png)
![methyl N-[4-(1-piperidinylsulfonyl)benzoyl]glycinate](/img/structure/B5775426.png)

![N-[3-(4-morpholinyl)propyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B5775433.png)
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5775442.png)

